molecular formula C11H18FNO4 B151319 (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 203866-16-4

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No. B151319
M. Wt: 247.26 g/mol
InChI Key: METPQQHVRNLTRX-YUMQZZPRSA-N
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Description

The compound "(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate" is a chiral pyrrolidine derivative that is of interest in medicinal chemistry due to its potential use as an intermediate in the synthesis of quinolone antibacterial agents. The stereochemistry of this compound is significant as it can influence the biological activity of the resulting pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, a practical stereoselective synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine has been developed, which is an important intermediate for quinolone antibacterial agents. This synthesis involves diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine . Additionally, a large-scale preparation method starting from L-aspartic acid has been reported for the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs, which demonstrates the feasibility of synthesizing such compounds on a commercial scale .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The specific stereochemistry at the 2S and 4S positions is crucial for the biological activity of the compounds. The presence of fluorine in the 4-fluoropyrrolidine derivatives is particularly interesting as it can affect the physical and chemical properties of the molecule, potentially leading to enhanced biological activity or improved pharmacokinetic properties .

Chemical Reactions Analysis

The fluorine atom in the pyrrolidine ring can act as a reactive site for further chemical transformations. For example, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides can be synthesized and then converted into various useful intermediates such as 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles . These transformations demonstrate the versatility of fluoropyrrolidine derivatives as synthons in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their chiral centers and substituents. The introduction of a fluorine atom can increase the lipophilicity of the molecule, which may be beneficial for crossing biological membranes. The presence of tert-butyl and methyl groups can also affect the molecule's steric properties and its reactivity in chemical reactions. The specific physical and chemical properties of "(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate" would need to be determined experimentally, but the literature suggests that related compounds exhibit properties suitable for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry Applications 4-Fluoropyrrolidine derivatives, including (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized efficiently using methods like double fluorination, and are transformed into various useful intermediates for medicinal applications (Singh & Umemoto, 2011).

19F NMR Probes in Medicinal Chemistry The use of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, closely related to our compound of interest, shows promise in the field of 19F NMR, especially in peptide-based probes. These compounds, when included in peptides, demonstrate distinct conformational preferences and can be sensitively detected by 19F NMR, which is valuable in medicinal chemistry (Tressler & Zondlo, 2014).

Stereochemistry in Organic Synthesis The unique stereochemical properties of fluorinated pyrrolidine derivatives are exploited in organic synthesis. For instance, the vinylfluoro group acts as an acetonyl cation equivalent under certain conditions, leading to the synthesis of complex molecules like pipecolic acid derivatives (Purkayastha et al., 2010).

Diastereoselective Synthesis These compounds also play a role in diastereoselective synthesis, as shown in the methylation of five-ring N,O-acetals, where the relative and absolute configurations of methylated products are significant (Koskinen et al., 2004).

Solution-phase Combinatorial Synthesis In combinatorial chemistry, derivatives of (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate are used in the solution-phase synthesis of libraries of compounds. This approach is vital in the discovery and optimization of new drugs (Malavašič et al., 2007).

Synthesis of Biologically Active Intermediates This compound is also key in synthesizing important intermediates for biologically active compounds, such as in the case of omisertinib (AZD9291), where rapid synthetic methods are developed for these critical intermediates (Zhao et al., 2017).

Material Science and Polymer Synthesis In material science, related compounds have been used in the synthesis of polyamides with flexible main-chain ether linkages, contributing to the development of materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).

Safety And Hazards

The compound has been classified with the signal word “Warning”, and it has hazard statements H302, H315, H319, and H335 . Please handle it with appropriate safety precautions.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPQQHVRNLTRX-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

CAS RN

475561-81-0, 203866-16-4
Record name rel-1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475561-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203866-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)-rel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Kaplaneris, G Koutoulogenis… - The Journal of …, 2015 - ACS Publications
The synthesis of both trans- and cis-diastereomers of pyrrolidinine-thioxotetrahydropyrimidinone bearing either a fluorine or a hydroxyl group was accomplished. The new compounds …
Number of citations: 47 pubs.acs.org
W Zhang, X Shen - Fluorination, 2020 - Springer
Functionalized aryl fluorides are important motifs because of their widespread application in pharmaceuticals, agrochemicals, materials, and medical diagnosis (positron emission …
Number of citations: 0 link.springer.com
X Lin, Z Weng - Fluorination, 2020 - Springer
Functionalized aryl fluorides are important motifs because of their widespread application in pharmaceuticals, agrochemicals, materials, and medical diagnosis (positron emission …
Number of citations: 0 link.springer.com

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